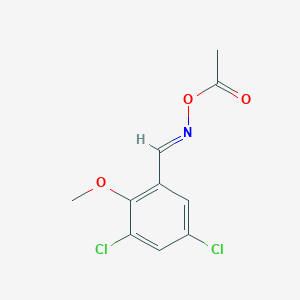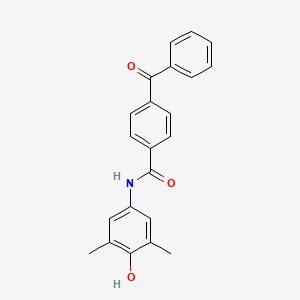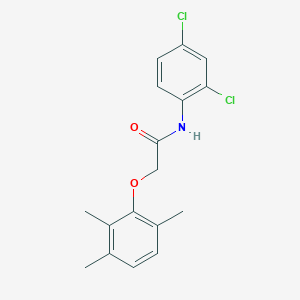![molecular formula C18H18N2O3 B5530355 4-[2-(4-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5530355.png)
4-[2-(4-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"4-[2-(4-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone" belongs to the class of quinoxalinones, which are compounds with a broad spectrum of biological activities. They have been extensively studied for various applications in chemistry and pharmacology.
Synthesis Analysis
- Biocatalytic Synthesis : A study by Petronijevic et al. (2017) describes an environmentally friendly one-pot biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones, showcasing innovative and clean synthesis methods (Petronijevic et al., 2017).
Molecular Structure Analysis
- Structural Determination : The molecular structure of quinoxalinone derivatives has been determined through various studies, emphasizing the importance of the quinoxaline and quinoline rings in their activity. For example, a study by Shahani et al. (2010) explored the molecular structure of related quinoxalinone compounds (Shahani et al., 2010).
Chemical Reactions and Properties
- Reactivity with Acetic Anhydride : Ahmed et al. (1987) studied the reactions of quinoxaline 1,4-dioxides with acetic anhydride, revealing insights into the reactivity and stability of quinoxalinone derivatives (Ahmed et al., 1987).
- Synthesis of Derivatives : Hazeldine et al. (2005) provided insights into the synthesis of various analogs of quinoxalinone compounds, examining their structural modifications and effects on properties (Hazeldine et al., 2005).
Physical Properties Analysis
- Crystallographic Analysis : The crystal structure of quinoxalinone derivatives provides vital information about their physical properties. For instance, the study by Shahani et al. (2010) offers insights into the crystallographic aspects of these compounds (Shahani et al., 2010).
Chemical Properties Analysis
- Antitumor Effects : Studies like those by Hazeldine et al. (2005) and others have explored the antitumor properties of quinoxalinone derivatives, shedding light on their chemical properties and potential applications in medicinal chemistry (Hazeldine et al., 2005).
Eigenschaften
IUPAC Name |
4-[2-(4-methylphenoxy)propanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-7-9-14(10-8-12)23-13(2)18(22)20-11-17(21)19-15-5-3-4-6-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPOZLZWSQRSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-p-Tolyloxy-propionyl)-3,4-dihydro-1H-quinoxalin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine](/img/structure/B5530283.png)
![1-(4-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5530287.png)
![(1R,2S)-1-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-indanol dihydrochloride](/img/structure/B5530292.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5530331.png)
![(1S*,5R*)-6-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5530335.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5530348.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5530368.png)
![8-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5530376.png)
![N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B5530382.png)
![2-amino-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5530386.png)